molecular formula C5H7NO B13125438 5-Methylfuran-3-amine

5-Methylfuran-3-amine

Cat. No.: B13125438
M. Wt: 97.12 g/mol
InChI Key: YHNKZAGCKQHDQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylfuran-3-amine is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methylfuran-3-amine can be synthesized through several methods. One common approach involves the reductive amination of 5-methylfurfural using ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . Another method includes the hydrogenation of 5-methylfuran-3-nitro compound using palladium on carbon as a catalyst under hydrogen atmosphere .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 5-methylfurfural. This process is carried out in a high-pressure reactor using a metal catalyst such as palladium or nickel. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 5-Methylfuran-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, nickel.

Major Products Formed:

    Oxidation: 5-Methylfuran-3-carboxylic acid.

    Reduction: 5-Methylfuran-3-ol.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Comparison with Similar Compounds

Uniqueness: 5-Methylfuran-3-amine stands out due to its amino group, which imparts unique reactivity and allows for the formation of a wide range of derivatives. This makes it particularly valuable in the synthesis of pharmaceuticals and other high-value chemicals.

Properties

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

IUPAC Name

5-methylfuran-3-amine

InChI

InChI=1S/C5H7NO/c1-4-2-5(6)3-7-4/h2-3H,6H2,1H3

InChI Key

YHNKZAGCKQHDQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CO1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.